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molecular formula C10H13NO3 B8519151 Methyl 4-(aminomethyl)-3-methoxybenzoate

Methyl 4-(aminomethyl)-3-methoxybenzoate

Cat. No. B8519151
M. Wt: 195.21 g/mol
InChI Key: NNOBUPILNNMONK-UHFFFAOYSA-N
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Patent
US07754742B2

Procedure details

Hydrogenate a mixture of 4-azidomethyl-3-methoxy-benzoic acid methyl ester (4.1 g, 18.5 mmol) and palladium on carbon (4.9 g, 4.63 mmol) in ethanol (200 mL) under a hydrogen atmosphere at 345 KPa for 24 hrs at room temperature. Filter the reaction mixture through diatomaceous earth and concentrate the filtrate to provide the crude title compound (2.9 g, 14.9 mmol). MS (m/z): 196 (M+1). Use it as is in next step.
Name
4-azidomethyl-3-methoxy-benzoic acid methyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:11]=[N+]=[N-])=[C:6]([O:14][CH3:15])[CH:5]=1>[Pd].C(O)C>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH2:11])=[C:6]([O:14][CH3:15])[CH:5]=1

Inputs

Step One
Name
4-azidomethyl-3-methoxy-benzoic acid methyl ester
Quantity
4.1 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)CN=[N+]=[N-])OC)=O
Name
Quantity
4.9 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)CN)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.9 mmol
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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